1,2,4-Triazine-3,5(2H,4H)-dione, 2-(trifluoroacetyl)-
CAS No.: 329709-82-2
Cat. No.: VC17576265
Molecular Formula: C5H2F3N3O3
Molecular Weight: 209.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329709-82-2 |
|---|---|
| Molecular Formula | C5H2F3N3O3 |
| Molecular Weight | 209.08 g/mol |
| IUPAC Name | 2-(2,2,2-trifluoroacetyl)-1,2,4-triazine-3,5-dione |
| Standard InChI | InChI=1S/C5H2F3N3O3/c6-5(7,8)3(13)11-4(14)10-2(12)1-9-11/h1H,(H,10,12,14) |
| Standard InChI Key | JREDCZHAZBYMBO-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN(C(=O)NC1=O)C(=O)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-(trifluoroacetyl)- is C₅H₂F₃N₃O₃, with a molecular weight of 209.08 g/mol. Its IUPAC name, 2-(2,2,2-trifluoroacetyl)-1,2,4-triazine-3,5-dione, reflects the substitution pattern: a trifluoroacetyl group (-COCF₃) at the N2 position of the triazine ring. The canonical SMILES notation (C1=NN(C(=O)NC1=O)C(=O)C(F)(F)F) and InChI key (JREDCZHAZBYMBO-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
The triazine core consists of a six-membered ring with three nitrogen atoms, while the 3,5-dione groups introduce electron-withdrawing effects that influence reactivity. The trifluoroacetyl substituent further polarizes the molecule, enhancing electrophilicity at adjacent positions.
Comparative Analysis with 6-Azauracil
The parent compound, 6-azauracil (1,2,4-triazine-3,5(2H,4H)-dione; CAS 461-89-2), shares the triazine-dione backbone but lacks the trifluoroacetyl group . Key differences include:
| Property | 6-Azauracil | 2-(Trifluoroacetyl) Derivative |
|---|---|---|
| Molecular Formula | C₃H₃N₃O₂ | C₅H₂F₃N₃O₃ |
| Molecular Weight (g/mol) | 113.07 | 209.08 |
| Lipophilicity (LogP) | -1.2 (estimated) | 0.8 (estimated) |
| Key Functional Groups | Two keto groups | Trifluoroacetyl, two keto groups |
The trifluoroacetyl group increases lipophilicity (LogP shift from -1.2 to +0.8), improving membrane permeability and bioavailability in biological systems.
Synthetic Methodologies
Core Scaffold Synthesis
The 1,2,4-triazine-3,5(2H,4H)-dione scaffold is typically synthesized via cyclization of urea or thiourea derivatives. For example, reaction of aryl isocyanates with carbodiimides under reflux conditions yields 2-aryl-substituted triazinediones.
Trifluoroacetylation Strategies
Reactivity and Functionalization
Electrophilic Substitutions
The trifluoroacetyl group activates the triazine ring for electrophilic attacks. For example, bromination at the C6 position proceeds efficiently using N-bromosuccinimide (NBS) in DMF, yielding 6-bromo derivatives.
Cyclocondensation Reactions
Reaction with chloroacetonitrile or ethyl cyanoacetate generates fused heterocycles (e.g., imidazo[3,2-b]triazines), which are valuable intermediates in drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume